N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline
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Overview
Description
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline is a chemical compound known for its role as a potent inhibitor of prolidase, a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue . This compound is also used in the synthesis of N-(L-Prolyl)-β-alanine, a derivative of the naturally occurring beta amino acid β-Alanine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline typically involves the protection of the amino group of glycine with a benzyloxycarbonyl (Cbz) group, followed by coupling with L-proline and L-proline derivatives. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high purity and yield. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to remove the benzyloxycarbonyl protecting group, yielding the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used to remove the benzyloxycarbonyl group.
Substitution: Reagents like trifluoroacetic acid (TFA) are used for deprotection and substitution reactions.
Major Products Formed
The major products formed from these reactions include free amine derivatives, oxidized products, and substituted compounds with various functional groups .
Scientific Research Applications
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and as an inhibitor in enzymatic studies.
Biology: The compound is employed in studies involving prolidase inhibition, which is crucial for understanding collagen metabolism and related disorders.
Medicine: Research on this compound contributes to the development of therapeutic agents targeting prolidase-related diseases.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline involves the inhibition of prolidase, an enzyme responsible for cleaving dipeptides with a C-terminal prolyl and hydroxylprolyl residue. By inhibiting prolidase, the compound affects collagen metabolism and has potential therapeutic implications for diseases related to collagen degradation .
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-proline: A similar compound used as a prolidase inhibitor and in peptide synthesis.
N-[(Benzyloxy)carbonyl]glycyl-D-proline: Another derivative with similar inhibitory properties.
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline is unique due to its specific inhibitory action on prolidase and its role in the synthesis of β-Alanine derivatives. Its structural configuration and functional groups make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
57463-37-3 |
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Molecular Formula |
C20H25N3O6 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H25N3O6/c24-17(12-21-20(28)29-13-14-6-2-1-3-7-14)22-10-4-8-15(22)18(25)23-11-5-9-16(23)19(26)27/h1-3,6-7,15-16H,4-5,8-13H2,(H,21,28)(H,26,27)/t15-,16-/m0/s1 |
InChI Key |
ZGWFVLWVBXRMLG-HOTGVXAUSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)O |
Origin of Product |
United States |
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